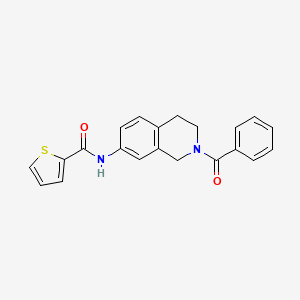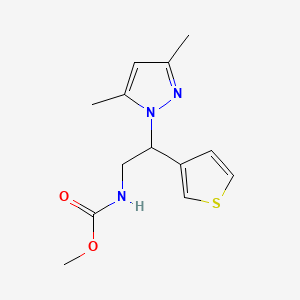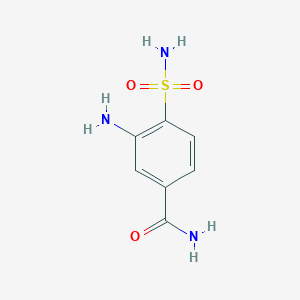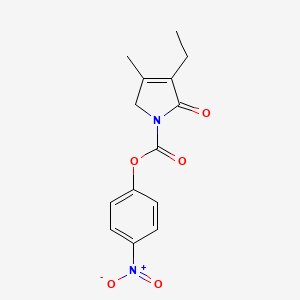
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves the reaction of 2-aminothiophene with 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid chloride in the presence of a base to form the desired product.
Starting Materials
2-aminothiophene, 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid chloride, Base (e.g. triethylamine)
Reaction
Add 2-aminothiophene to a solution of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid chloride in anhydrous dichloromethane., Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction., Stir the reaction mixture at room temperature for several hours., Quench the reaction with water and extract the product with dichloromethane., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.
Mecanismo De Acción
The exact mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. It has also been shown to interact with various neurotransmitter systems, including the GABAergic and glutamatergic systems.
Efectos Bioquímicos Y Fisiológicos
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to exhibit anticancer activity in various tumor models. However, the precise biochemical and physiological effects of this compound are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit a range of pharmacological effects, making it a useful tool for investigating various biological pathways. However, one of the limitations of using this compound is its complex structure, which may make it difficult to synthesize and purify in large quantities.
Direcciones Futuras
There are many potential future directions for the research on N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. Additionally, the anticancer activity of this compound could be further explored, with the aim of developing new cancer treatments. Finally, the potential use of this compound in the treatment of neurological disorders, such as epilepsy and chronic pain, could also be investigated.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.
Propiedades
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20(19-7-4-12-26-19)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)16-5-2-1-3-6-16/h1-9,12-13H,10-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVBDSLETJACHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2790951.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2790952.png)



![(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2790958.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2790962.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2790964.png)
![Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2790965.png)


![(E)-4-(Dimethylamino)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2790970.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2790971.png)
![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)